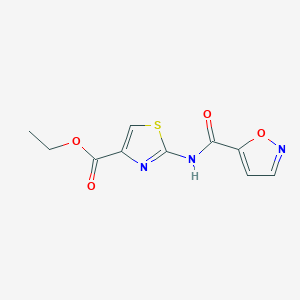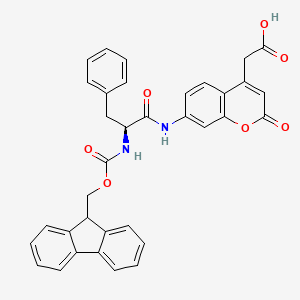
N-9-芴甲氧羰基-L-苯丙氨酸-乙酰胺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Phe-Aca-OH, also known as 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid, is a compound used in peptide synthesis. It is a derivative of phenylalanine and coumarin, and it is often employed as a building block in the synthesis of peptides and peptide conjugates. The compound is characterized by its ability to act as a fluorogenic substrate, making it useful in various biochemical assays.
科学研究应用
Fmoc-L-Phe-Aca-OH has several scientific research applications:
Biochemistry: Used as a fluorogenic substrate to study protease activity.
Cell Biology: Employed in the synthesis of cell-penetrating peptides (CPPs) to study cellular internalization.
Drug Discovery: Utilized in the development of peptide-based drugs and diagnostic tools.
Material Science: Incorporated into hydrogels for tissue engineering and drug delivery applications.
作用机制
Target of Action
The primary target of Fmoc-L-Phe-Aca-OH is the amine group of amino acids and peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a key role in the biochemical pathway of peptide synthesis . . This allows for the sequential addition of amino acids to the growing peptide chain.
Pharmacokinetics
For instance, the Fmoc group’s removal is rapid, suggesting that compounds protected by the Fmoc group may be quickly metabolized in the body .
Result of Action
The Fmoc group’s action results in the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . This results in the formation of the desired peptide sequence. In addition, the Fmoc group’s fluorescence properties may allow for the analysis of certain UV-inactive compounds by reversed-phase HPLC .
Action Environment
The action of the Fmoc group is influenced by environmental factors such as pH and the presence of a base . For instance, the Fmoc group is rapidly removed in the presence of a base . Additionally, the Fmoc group’s fluorescence properties may be influenced by the environment, potentially limiting its use in certain analytical applications .
生化分析
Biochemical Properties
Fmoc-L-Phe-Aca-OH plays a significant role in biochemical reactions, particularly in the formation of peptides . The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing undesired side reactions during peptide bond formation . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of Fmoc-L-Phe-Aca-OH on cells are primarily related to its role in peptide synthesis. As a component of peptides, it can influence cell function by participating in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-L-Phe-Aca-OH is closely tied to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing the amino acid to participate in peptide bond formation . This process does not disturb the acid-labile linker between the peptide and the resin, making it an efficient method for peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-Phe-Aca-OH can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property is crucial for its role in SPPS, where the Fmoc group must be removed to allow for peptide bond formation .
Metabolic Pathways
Fmoc-L-Phe-Aca-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which is used to remove the Fmoc group .
Transport and Distribution
The transport and distribution of Fmoc-L-Phe-Aca-OH within cells and tissues are primarily related to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Phe-Aca-OH typically involves the coupling of fluorenylmethyloxycarbonyl-protected phenylalanine (Fmoc-L-Phe) with coumarin-4-acetic acid (Aca). This process can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The coupling reaction between Fmoc-L-Phe and Aca is usually performed in a solvent like N,N-dimethylformamide (DMF) with a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-L-Phe-Aca-OH follows similar synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The crude product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired level of purity .
化学反应分析
Types of Reactions
Fmoc-L-Phe-Aca-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Decarboxylation: The peptide-7-aminocoumarin-4-acetic acid conjugates (peptide-ACAs) can undergo decarboxylation under mild conditions to form peptide-AMCs.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Decarboxylation: Mild conditions such as room temperature and neutral pH are used for decarboxylation reactions.
Major Products Formed
Deprotection: Free amine of phenylalanine.
Coupling: Peptide chains with Fmoc-L-Phe-Aca-OH as a building block.
Decarboxylation: Peptide-AMCs with fluorescent properties.
相似化合物的比较
Similar Compounds
Fmoc-L-phenylalanine: A similar compound used in peptide synthesis with the Fmoc group protecting the amine of phenylalanine.
Fmoc-Diphenylalanine: Another Fmoc-protected dipeptide used in the synthesis of hydrogels and other materials.
Uniqueness
Fmoc-L-Phe-Aca-OH is unique due to its combination of phenylalanine and coumarin, which imparts both peptide synthesis capabilities and fluorogenic properties. This dual functionality makes it particularly useful in biochemical assays and research applications .
属性
IUPAC Name |
2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIWAGWZKMUMC-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
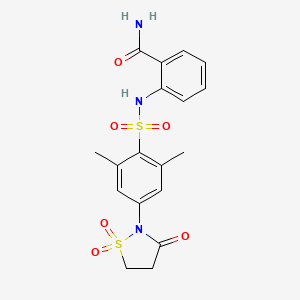
![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)
![(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B2436312.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)
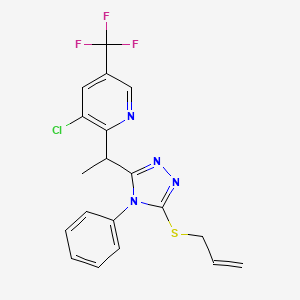

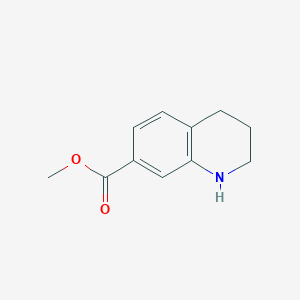
![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)
![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)
![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2436325.png)
